(S)-Sitagliptin Phosphate

Description

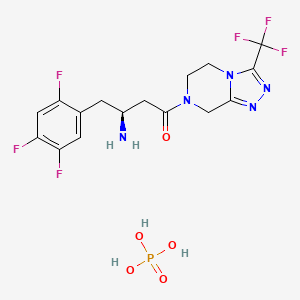

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F6N5O.H3O4P/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-5(2,3)4/h4,6,9H,1-3,5,7,23H2;(H3,1,2,3,4)/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFYVLUXQXSJJN-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@H](CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F6N5O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823817-58-9 | |

| Record name | SITAGLIPTIN PHOSPHATE ANHYDROUS, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6NJT48LNH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-Sitagliptin Phosphate: An In-depth Technical Guide on its Core Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(S)-Sitagliptin Phosphate is a highly selective, potent, and orally active inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. Its therapeutic effect in the management of type 2 diabetes mellitus is achieved by preventing the degradation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). This inhibition leads to increased and prolonged activity of active incretins, resulting in enhanced glucose-dependent insulin secretion, suppression of glucagon release, and ultimately, improved glycemic control. This guide provides a comprehensive overview of the biochemical pathways, quantitative data from key experiments, and detailed experimental protocols that elucidate the mechanism of action of (S)-Sitagliptin.

Core Mechanism of Action: DPP-4 Inhibition

The primary pharmacological action of (S)-Sitagliptin is the competitive and reversible inhibition of DPP-4.[1] DPP-4 is a transmembrane glycoprotein and serine protease that is ubiquitously expressed throughout the body. A soluble form also circulates in plasma. In the context of glucose homeostasis, DPP-4's critical function is the rapid inactivation of incretin hormones.[2][3]

Incretins, primarily GLP-1 and GIP, are released from intestinal L-cells and K-cells, respectively, in response to nutrient ingestion.[4] They are key regulators of postprandial glucose levels. However, their physiological action is short-lived due to rapid cleavage and inactivation by DPP-4.[5] Sitagliptin binds to the active site of DPP-4, preventing this degradation and thereby increasing the bioavailability of active GLP-1 and GIP.[3][5] This enhancement of the "incretin effect" is the cornerstone of Sitagliptin's therapeutic benefit.

Signaling Pathway of (S)-Sitagliptin Action

The mechanism can be visualized as a multi-step pathway beginning with food intake and culminating in the reduction of blood glucose. Sitagliptin intervenes at the critical step of incretin degradation.

Caption: Mechanism of (S)-Sitagliptin via DPP-4 inhibition to enhance the incretin pathway.

Quantitative Data Summary

The efficacy of (S)-Sitagliptin is quantified by its potent inhibition of the DPP-4 enzyme and the subsequent physiological increase in active incretin levels.

Table 1: In Vitro DPP-4 Inhibition Potency

This table summarizes the half-maximal inhibitory concentration (IC50) of Sitagliptin against DPP-4 from various sources. Lower values indicate higher potency.

| Enzyme Source | IC50 (nM) | Reference(s) |

| Human Recombinant DPP-4 | 19 | [6] |

| Human Plasma DPP-4 | ~4.4 | [7] |

| Mouse DPP-4 | 97 | [8] |

Table 2: In Vivo DPP-4 Inhibition in Animal Models

This table shows the extent of DPP-4 inhibition in plasma after oral administration of Sitagliptin or its analogs in preclinical models.

| Species | Dose (p.o.) | % DPP-4 Inhibition | Time Post-Dose | Reference(s) |

| ob/ob Mice | 10 mg/kg | >70% | 8 hours | [1] |

| HFD/STZ Mice | (in diet) | >95% (trough) | 11 weeks | [8] |

Table 3: Effect on Active Incretin Levels in Humans with Type 2 Diabetes

This table illustrates the fold-increase in circulating active GLP-1 and GIP levels following an oral glucose load or meal in patients treated with Sitagliptin compared to placebo.

| Hormone | Fold Increase vs. Placebo | Condition | Reference(s) |

| Active GLP-1 | 2- to 3-fold | Post-meal / OGTT | [5][9] |

| Active GIP | 2- to 3-fold | Post-meal / OGTT | [5] |

Key Experimental Protocols

The following protocols are foundational for characterizing DPP-4 inhibitors like (S)-Sitagliptin.

Protocol 1: In Vitro DPP-4 Enzyme Inhibition Assay

Objective: To determine the IC50 value of a test compound against purified DPP-4 enzyme.

Methodology: This is a fluorometric kinetic assay that measures the cleavage of a synthetic substrate by DPP-4.[10][11]

-

Reagent Preparation:

-

Assay Buffer: Tris-HCl (e.g., 50 mM, pH 8.0) or HEPES buffer.[10][11]

-

Enzyme: Recombinant human DPP-4 diluted in assay buffer to a final concentration of approximately 50 pM.[11]

-

Substrate: Fluorogenic substrate Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC) prepared at a working concentration (e.g., 200 µM).[10]

-

Inhibitor: (S)-Sitagliptin serially diluted in DMSO, then further diluted in assay buffer to achieve a range of final assay concentrations.

-

-

Assay Procedure (96-well plate format):

-

Add 25 µL of DPP-4 enzyme solution to each well (excluding blanks).

-

Add 50 µL of the test compound at various concentrations (or vehicle for control wells).

-

Pre-incubate the enzyme and inhibitor for 10-15 minutes at 37°C.[10][12]

-

Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate to all wells.[11]

-

Immediately begin kinetic reading of fluorescence on a plate reader (Excitation: ~360 nm, Emission: ~460 nm) at 37°C for 30 minutes.[10][11]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time).

-

Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot percent inhibition against the logarithm of inhibitor concentration and fit the data using a non-linear regression model (four-parameter logistic) to calculate the IC50.

-

Workflow Diagram:

Caption: A streamlined workflow for determining the IC50 of DPP-4 inhibitors in vitro.

Protocol 2: In Vivo DPP-4 Inhibition and Oral Glucose Tolerance Test (OGTT)

Objective: To assess the in vivo efficacy of (S)-Sitagliptin on plasma DPP-4 activity and glucose excursion in an animal model.

Methodology: This protocol involves oral administration of the inhibitor to fasted animals, followed by a glucose challenge and subsequent blood sampling.[1]

-

Animal Handling and Dosing:

-

OGTT and Blood Sampling:

-

At a specified time after dosing (e.g., 60 minutes), administer an oral glucose load (e.g., 2 g/kg).[13]

-

Collect blood samples (e.g., 30-40 µL from the tail vein or retro-orbital plexus) at baseline (0 min) and at various time points after the glucose load (e.g., 15, 30, 60, 120 min).[1]

-

Collect blood into tubes containing EDTA and a DPP-4 inhibitor to prevent ex vivo degradation for incretin analysis.[14]

-

Separate plasma by centrifugation and store at -80°C.

-

-

Biochemical Analysis:

-

Glucose: Measure blood glucose concentrations at each time point.

-

DPP-4 Activity: Measure DPP-4 enzymatic activity in plasma samples using an in vitro assay as described in Protocol 4.1.

-

Incretins (Optional): Measure active GLP-1 and GIP levels using specific ELISA kits.[13]

-

-

Data Analysis:

-

Calculate the percent DPP-4 inhibition in plasma relative to vehicle-treated animals.

-

Plot blood glucose concentration over time and calculate the Area Under the Curve (AUC) for the glucose excursion.

-

Compare the glucose AUC between treated and vehicle groups to determine the effect on glucose tolerance.

-

Workflow Diagram:

Caption: Experimental workflow for assessing in vivo efficacy of Sitagliptin.

Protocol 3: Measurement of Active Incretin Hormones in Human Plasma

Objective: To accurately quantify the levels of biologically active GLP-1 and GIP in human plasma samples from clinical studies.

Methodology: This protocol emphasizes critical pre-analytical steps to prevent ex vivo degradation of incretins, followed by specific immunoassays.[14]

-

Blood Collection and Processing:

-

Collect venous blood into chilled tubes containing EDTA as an anticoagulant.

-

Crucial Step: The collection tubes must also contain a DPP-4 inhibitor (e.g., a specific inhibitor cocktail) to immediately halt the degradation of active incretins.[14][15]

-

Place samples on ice immediately after collection.

-

Centrifuge at 4°C within 30 minutes to separate plasma.

-

Store plasma aliquots at -80°C until analysis.

-

-

Sample Extraction (Recommended):

-

Quantification via ELISA:

-

Use high-quality, specific sandwich ELISA (Enzyme-Linked Immunosorbent Assay) kits designed to detect the intact, active forms of GLP-1 (7-36 amide) and GIP (1-42).[13]

-

These assays typically use a capture antibody targeting the C-terminus and a detection antibody targeting the N-terminus, ensuring only full-length, active hormone is measured.

-

Follow the manufacturer's instructions for the assay procedure, including standard curve generation, sample incubation, and signal detection.

-

-

Data Analysis:

-

Calculate the concentrations of active GLP-1 and GIP in pg/mL or pM based on the standard curve.

-

For meal tolerance tests, calculate the AUC to represent the total exposure to active incretins over the postprandial period.

-

Logical Relationship Diagram:

Caption: Logical flow highlighting the essential steps for reliable incretin hormone analysis.

Conclusion

The mechanism of action of this compound is centered on its potent and selective inhibition of the DPP-4 enzyme. This targeted intervention enhances the endogenous incretin system, leading to a cascade of glucose-dependent physiological effects, including increased insulin secretion and suppressed glucagon production. The quantitative data and experimental protocols detailed in this guide provide a robust framework for understanding and evaluating the pharmacology of Sitagliptin and other DPP-4 inhibitors, underscoring its role as a key therapeutic agent in the management of type 2 diabetes.

References

- 1. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Sitagliptin Phosphate? [synapse.patsnap.com]

- 3. Sitagliptin - Wikipedia [en.wikipedia.org]

- 4. Sitagliptin phosphate: Mechanism,Pharmacokinetics and Pharmacodynamics_Chemicalbook [chemicalbook.com]

- 5. drugs.com [drugs.com]

- 6. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 11. oatext.com [oatext.com]

- 12. mdpi.com [mdpi.com]

- 13. In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jds.or.jp [jds.or.jp]

- 15. Guideline for Incretin Measurement | The Japan Diabetes Society [jds.or.jp]

- 16. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Discovery and Development of (S)-Sitagliptin Phosphate

Introduction

This compound, marketed by Merck & Co. as Januvia®, is a potent and highly selective oral antihyperglycemic agent for the treatment of type 2 diabetes mellitus (T2DM).[1][2] It was the first compound in the dipeptidyl peptidase-4 (DPP-4) inhibitor class to be approved by the US Food and Drug Administration (FDA) in 2006.[2][3] Sitagliptin improves glycemic control by enhancing the body's natural incretin system, which regulates glucose homeostasis. This document provides a comprehensive technical overview of the discovery, development, mechanism of action, synthesis, and clinical evaluation of this compound.

Discovery and Rationale for DPP-4 Inhibition

The development of Sitagliptin was rooted in the scientific understanding of the incretin effect, a phenomenon where oral glucose elicits a much higher insulin response than intravenous glucose. This effect is mediated by gut-derived hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5]

-

Incretin Hormones (GLP-1 and GIP): Secreted by intestinal cells in response to food intake, these hormones stimulate insulin secretion and suppress glucagon release from the pancreas in a glucose-dependent manner.[6][7][8] This glucose-dependency is crucial as it minimizes the risk of hypoglycemia.

-

Dipeptidyl Peptidase-4 (DPP-4): The clinical utility of native incretins is limited by their rapid inactivation by the enzyme DPP-4, which cleaves them into inactive forms, resulting in a very short half-life of only a few minutes in circulation.[4][5]

-

Therapeutic Hypothesis: Inhibiting the DPP-4 enzyme was proposed as a novel therapeutic strategy to prolong the action of endogenous GLP-1 and GIP, thereby enhancing glucose-dependent insulin secretion and improving glycemic control in patients with T2DM.[4][9]

A significant challenge in the early stages of development was ensuring selectivity. Initial DPP-4 inhibitor candidates also inhibited the related enzymes DPP8 and DPP9, which led to severe toxicities in preclinical animal studies.[9] This underscored the critical need for a highly selective DPP-4 inhibitor, a key factor that drove the medicinal chemistry efforts at Merck, ultimately leading to the discovery of Sitagliptin.[9]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 4. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Discovery of JANUVIA (Sitagliptin), a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Sitagliptin Phosphate role in diabetes research

An In-depth Technical Guide on the Role of (S)-Sitagliptin Phosphate in Diabetes Research

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a potent and selective oral antihyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class.[1][2] It is a cornerstone in the management of type 2 diabetes mellitus (T2DM), functioning by a unique mechanism that enhances the body's endogenous incretin system.[1][2][3] This document provides a comprehensive technical overview of Sitagliptin's mechanism of action, its pharmacokinetic and pharmacodynamic profile, and its significant role in diabetes research, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways.

Core Mechanism of Action: DPP-4 Inhibition

Sitagliptin's therapeutic effect is derived from its competitive and reversible inhibition of the DPP-4 enzyme.[4][5] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily Glucagon-like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[2][3][6] These hormones are released by the intestines in response to food intake and play a vital role in glucose homeostasis.[3][6]

By inhibiting DPP-4, Sitagliptin increases the circulating levels of active GLP-1 and GIP.[2][7] This prolongation of incretin activity leads to:

-

Glucose-Dependent Insulin Secretion: Enhanced stimulation of insulin release from pancreatic β-cells when blood glucose is elevated.[3][6][8]

-

Suppression of Glucagon Release: Inhibition of glucagon secretion from pancreatic α-cells, which in turn reduces hepatic glucose production.[3][6][8]

This dual action improves both postprandial and fasting glycemic control with a low intrinsic risk of hypoglycemia, as the mechanism is glucose-dependent.[2][3]

Pharmacokinetic and Pharmacodynamic Profile

Sitagliptin exhibits a predictable pharmacokinetic profile that supports a once-daily dosing regimen.[9] It is rapidly absorbed following oral administration, with or without food.[10][11]

Table 1: Pharmacokinetic Parameters of this compound in Healthy Adults

| Parameter | Value | Source |

|---|---|---|

| Absolute Bioavailability | ~87% | [8][11] |

| Time to Max. Concentration (Tmax) | 1 - 4 hours | [10][11] |

| Apparent Terminal Half-life (t½) | 8 - 14 hours | [9] |

| Plasma Protein Binding | 38% | [8] |

| Volume of Distribution (Vd) | ~198 L | [8] |

| Primary Route of Excretion | Renal (~79-80% as unchanged drug) | [8][9] |

| Renal Clearance | ~350 - 388 mL/min |[8][9] |

Pharmacodynamically, single oral doses of Sitagliptin (≥100 mg) lead to significant inhibition of plasma DPP-4 activity (>80%) for a 24-hour period.[9] This sustained inhibition results in an approximately two-fold increase in post-meal active GLP-1 levels, effectively enhancing the incretin effect.[9]

Efficacy and Role in Diabetes Research

Sitagliptin's efficacy has been extensively documented in both preclinical animal models and human clinical trials, where it consistently improves glycemic control and measures of β-cell function.

Preclinical in vivo Studies

Animal models, such as the Zucker Diabetic Fatty (ZDF) rat and ob/ob mice, are crucial for evaluating the anti-diabetic potential of compounds like Sitagliptin. Studies in these models have demonstrated significant improvements in metabolic parameters.

Table 2: Summary of Preclinical Efficacy Data for Sitagliptin

| Animal Model | Treatment & Duration | Key Findings | Source |

|---|---|---|---|

| ob/ob Mice | 10 mg/kg (p.o.), single dose | >70% DPP-4 inhibition at 8 hours. ~35% reduction in glucose excursion during OGTT at 8 hours. | [4][5] |

| ZDF (fa/fa) Rats | 10 mg/kg/day for 6 weeks | Glycemic Control: Blood glucose reduced to 486.3 mg/dL vs. 523.3 mg/dL in vehicle (P < .001). HbA1c decreased by 11.1%. Lipids: Triglycerides reduced by 50% (P < .001). Inflammation: Significant decrease in serum C-Reactive Protein (P < .001) and IL-1β (P < .05). | [12] |

| HFD/STZ-induced Diabetic Rats | 10 mg/kg/day for 4 weeks | Pancreatic Islets: Significant increase in islet number and size compared to untreated diabetic group. Insulin Expression: Significantly increased area % of insulin immunoreactivity in β-cells. |[13] |

Clinical Trial Data

In patients with T2DM, Sitagliptin monotherapy or combination therapy leads to clinically meaningful reductions in key glycemic markers.

Table 3: Summary of Human Clinical Trial Efficacy Data for Sitagliptin

| Study Design | Treatment (Duration) | Placebo-Subtracted Change in HbA1c | Placebo-Subtracted Change in FPG | Source |

|---|---|---|---|---|

| Monotherapy, Randomized, Double-Blind | Sitagliptin 100 mg/day (24 weeks) | -0.79% (P < 0.001) | -1.0 mmol/L (-17.1 mg/dL) | [14] |

| Monotherapy, Randomized, Double-Blind | Sitagliptin 200 mg/day (24 weeks) | -0.94% (P < 0.001) | -1.2 mmol/L (-21.3 mg/dL) | [14] |

| Add-on to Insulin, Randomized, Double-Blind | Sitagliptin 100 mg/day (30 weeks) | -0.46% (P < 0.001) | -6.5 mg/dL |[15] |

Role in β-Cell Function Research

A critical area of diabetes research is the preservation and improvement of pancreatic β-cell function. Sitagliptin has been shown to positively impact β-cell health.[16][17][18] Studies using homeostasis model assessment (HOMA) and other sophisticated modeling techniques demonstrate that treatment with Sitagliptin improves indices of β-cell function (HOMA-β) and enhances insulin secretion in both fasting and postprandial states.[17][18][19] This effect is attributed to the prolonged action of incretins, which are known to promote β-cell proliferation and resistance to apoptosis in preclinical models.[6][16]

Key Experimental Protocols

Reproducible and standardized protocols are essential for research in this field. Below are detailed methodologies for key experiments cited in Sitagliptin research.

In Vitro DPP-4 Inhibition Assay

This assay quantifies the ability of a compound to inhibit DPP-4 enzyme activity.

-

Principle: A fluorogenic substrate, Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC), is cleaved by DPP-4 to release the fluorescent AMC molecule.[20][21] The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.

-

Materials:

-

Human recombinant DPP-4 enzyme

-

Gly-Pro-AMC substrate

-

Assay Buffer (e.g., Tris-HCl, pH 8.0)

-

(S)-Sitagliptin (as a positive control)

-

Test compounds dissolved in DMSO

-

96-well microplate (black, for fluorescence)

-

Fluorescence microplate reader (Ex: 350-360 nm, Em: 450-465 nm)[21]

-

-

Methodology:

-

Reagent Preparation: Prepare working solutions of DPP-4 enzyme and Gly-Pro-AMC substrate in assay buffer. Prepare serial dilutions of the test compound and Sitagliptin.

-

Reaction Setup: In a 96-well plate, add 25 µL of assay buffer, 25 µL of DPP-4 enzyme solution, and 10 µL of the test compound/control solution to each well. For 100% activity wells, add 10 µL of DMSO vehicle.

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 50 µL of the Gly-Pro-AMC substrate solution to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measurement: Measure the fluorescence intensity using a microplate reader at the specified wavelengths.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the 100% activity control. Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

-

In Vivo T2DM Animal Model Efficacy Study

This protocol outlines a typical study to assess the anti-hyperglycemic effects of Sitagliptin in a rodent model.

-

Principle: T2DM is induced in rats using a combination of a high-fat diet (HFD) to induce insulin resistance, followed by a low dose of streptozotocin (STZ) to induce partial β-cell dysfunction.[22] The efficacy of the test compound is then evaluated by monitoring glycemic parameters.

-

Materials:

-

Male Sprague-Dawley or Wistar rats

-

High-Fat Diet (e.g., 45-60% kcal from fat)

-

Streptozotocin (STZ)

-

Nicotinamide (optional, to protect β-cells from complete destruction)[22]

-

Citrate buffer (for STZ preparation)

-

Glucometer and test strips

-

Oral gavage needles

-

-

Methodology:

-

Induction of T2DM:

-

Acclimatize animals for 1 week.

-

Feed rats a high-fat diet for a minimum of 4-8 weeks to induce obesity and insulin resistance.

-

After the HFD period, fast the animals overnight.

-

Induce diabetes via a single intraperitoneal (i.p.) injection of a low dose of STZ (e.g., 35-60 mg/kg), freshly dissolved in cold citrate buffer.[22] An injection of nicotinamide (e.g., 120 mg/kg, i.p.) can be given 15 minutes prior to STZ.[22]

-

Confirm diabetes 72 hours post-injection. Rats with fasting blood glucose levels >126-200 mg/dL are considered diabetic.[22]

-

-

Treatment:

-

Randomly assign diabetic animals to groups (e.g., Vehicle Control, Sitagliptin 10 mg/kg, Test Compound).

-

Administer treatments daily via oral gavage for the study duration (e.g., 4-6 weeks).

-

-

Monitoring:

-

Monitor body weight and food intake weekly.

-

Measure fasting blood glucose weekly or bi-weekly from tail vein blood.

-

At the end of the study, perform an Oral Glucose Tolerance Test (OGTT). Fast animals overnight, administer a baseline glucose reading, then administer a glucose solution (e.g., 2 g/kg) via oral gavage. Measure blood glucose at 30, 60, 90, and 120 minutes post-glucose challenge.

-

-

Terminal Endpoint Analysis:

-

At the end of the study, collect terminal blood samples for analysis of HbA1c, insulin, lipids, and incretin hormones (GLP-1, GIP).

-

Harvest pancreas for histological analysis (islet morphology, β-cell mass).

-

-

Research and Development Workflow

The development and evaluation of a DPP-4 inhibitor like Sitagliptin follows a structured workflow, from initial discovery to clinical application.

Conclusion

This compound has fundamentally impacted the therapeutic landscape of type 2 diabetes. Its well-defined mechanism of action, centered on the potent and selective inhibition of DPP-4, provides a glucose-dependent pathway to improve glycemic control while minimizing the risk of hypoglycemia. Extensive research, from in vitro enzymatic assays to large-scale clinical trials, has solidified its role not only as an effective therapeutic agent but also as a critical research tool for understanding the incretin pathway and its importance in β-cell function and overall glucose homeostasis. The methodologies and data presented herein provide a technical foundation for professionals engaged in ongoing diabetes research and drug development.

References

- 1. What clinical trials have been conducted for Sitagliptin? [synapse.patsnap.com]

- 2. What is the mechanism of Sitagliptin? [synapse.patsnap.com]

- 3. What is the mechanism of Sitagliptin Phosphate? [synapse.patsnap.com]

- 4. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sitagliptin phosphate: Mechanism,Pharmacokinetics and Pharmacodynamics_Chemicalbook [chemicalbook.com]

- 7. droracle.ai [droracle.ai]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Effects of Sitagliptin Treatment on Dysmetabolism, Inflammation, and Oxidative Stress in an Animal Model of Type 2 Diabetes (ZDF Rat) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. diabetesjournals.org [diabetesjournals.org]

- 15. merck.com [merck.com]

- 16. researchgate.net [researchgate.net]

- 17. Effect of sitagliptin, a dipeptidyl peptidase-4 inhibitor, on beta-cell function in patients with type 2 diabetes: a model-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. acpjournals.org [acpjournals.org]

- 19. An Update on the Effect of Incretin-Based Therapies on β-Cell Function and Mass [e-dmj.org]

- 20. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 21. Novel Potent and Selective DPP-4 Inhibitors: Design, Synthesis and Molecular Docking Study of Dihydropyrimidine Phthalimide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In Vivo and Computational Studies on Sitagliptin’s Neuroprotective Role in Type 2 Diabetes Mellitus: Implications for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-Sitagliptin Phosphate as a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor

Disclaimer: This document focuses on the active (R)-enantiomer of Sitagliptin, which is the therapeutically relevant compound. The (S)-enantiomer is significantly less active.

Executive Summary

Sitagliptin is a potent and highly selective oral hypoglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs.[1][2] Approved by the FDA in 2006, it is primarily used for the management of type 2 diabetes mellitus (T2DM).[1] The mechanism of action involves the inhibition of the DPP-4 enzyme, which leads to an increase in the levels of active incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] This enhancement of the incretin system results in improved glycemic control through glucose-dependent stimulation of insulin secretion and suppression of glucagon release.[5] This guide provides a comprehensive technical overview of Sitagliptin's mechanism of action, pharmacological properties, pivotal experimental protocols, and chemical characteristics for researchers and drug development professionals.

Mechanism of Action

The therapeutic effect of Sitagliptin is mediated through the potent and selective inhibition of the DPP-4 enzyme, a key regulator of glucose homeostasis.[6]

2.1 The Incretin System and DPP-4

In response to food intake, endocrine cells in the intestine release incretin hormones, primarily GLP-1 and GIP.[7] These hormones play a crucial role in glucose regulation by:

-

Stimulating glucose-dependent insulin secretion from pancreatic β-cells.[5][8]

-

Suppressing glucagon secretion from pancreatic α-cells, which in turn reduces hepatic glucose production.[5][8]

The enzyme DPP-4 rapidly inactivates both GLP-1 and GIP by cleaving the N-terminal dipeptides, resulting in very short circulating half-lives for these active hormones.[9][10]

2.2 Sitagliptin-Mediated DPP-4 Inhibition

Sitagliptin is a competitive, tight-binding inhibitor of the DPP-4 enzyme.[11] By binding to DPP-4, Sitagliptin prevents the degradation of GLP-1 and GIP.[7] This inhibition leads to a 2- to 3-fold increase in the circulating levels of the active forms of these incretin hormones.[12][13] The prolonged activity of GLP-1 and GIP enhances their natural glucose-lowering effects in a glucose-dependent manner, which means insulin secretion is stimulated primarily when blood glucose levels are elevated, thereby minimizing the risk of hypoglycemia.[5][10]

2.3 Signaling Pathway Visualization

The following diagram illustrates the mechanism of action of Sitagliptin.

Pharmacological Data

3.1 In Vitro Potency and Selectivity

Sitagliptin is a potent inhibitor of DPP-4 and exhibits high selectivity over other related proteases, such as DPP-8 and DPP-9, which contributes to its favorable safety profile.

| Parameter | Value | Source |

| DPP-4 IC₅₀ | 18-19 nM | [14][15][16] |

| Selectivity | >10,000-fold vs. DPP-8 & DPP-9 | [14] |

| Nature of Inhibition | Competitive, Tight-Binding | [11] |

Table 1: In Vitro Potency and Selectivity of Sitagliptin.

3.2 Pharmacokinetic Profile

The pharmacokinetic properties of Sitagliptin have been well-characterized in healthy subjects and patients with T2DM.[12]

| Parameter | Value | Source(s) |

| Absolute Bioavailability | ~87% | [12][17][18] |

| Time to Peak Plasma Conc. (Tₘₐₓ) | 1 - 4 hours | [12][17] |

| Apparent Terminal Half-life (t₁/₂) | ~12.4 hours | [12] |

| Plasma Protein Binding | Low (~38%) | [12] |

| Mean Volume of Distribution (Vd) | ~198 Liters | [12] |

| Metabolism | Minor pathway; primarily via CYP3A4 with contribution from CYP2C8 | [12][18] |

| Primary Route of Elimination | Renal | [18][19] |

| Excretion | ~79-87% excreted unchanged in urine | [12][18][19] |

| Effect of Food | No clinically meaningful effect on pharmacokinetics | [6][12][17] |

Table 2: Summary of Pharmacokinetic Parameters for a 100 mg Oral Dose of Sitagliptin.

3.3 Pharmacodynamic Profile

Administration of Sitagliptin results in rapid and sustained inhibition of plasma DPP-4 activity.

| Parameter | Observation | Source(s) |

| DPP-4 Inhibition (100 mg dose) | >80% inhibition over a 24-hour period | [12][13][20] |

| Active GLP-1 & GIP Levels | 2- to 3-fold increase in circulating levels post-meal | [12][13] |

| Effect on Insulin & Glucagon | Increased plasma insulin and C-peptide; decreased glucagon concentrations | [12][13] |

Table 3: Key Pharmacodynamic Effects of Sitagliptin.

3.4 Clinical Efficacy Data

Clinical trials have consistently demonstrated the efficacy of Sitagliptin in improving glycemic control in patients with T2DM.

| Endpoint | Result (vs. Placebo) | Source(s) |

| Change in HbA1c | -0.6% to -0.7% reduction | [21][22] |

| Change in Fasting Plasma Glucose (FPG) | -0.8 mmol/L (~14.4 mg/dL) reduction | [22] |

| Patients Achieving HbA1c <7% | 37.8% (Sitagliptin) vs. 17.2% (Placebo) | [22] |

Table 4: Summary of Clinical Efficacy of Sitagliptin Monotherapy.

Key Experimental Protocols

4.1 In Vitro DPP-4 Inhibitor Screening Assay (Fluorometric)

This protocol outlines a common method for determining the inhibitory activity of compounds against the DPP-4 enzyme.[23]

4.1.1 Materials and Reagents

-

Recombinant Human DPP-4 Enzyme

-

DPP-4 Assay Buffer (e.g., 50 mM HEPES, 140 mM NaCl, pH 7.8)[11]

-

Fluorogenic Substrate: H-Gly-Pro-AMC (Aminomethylcoumarin)

-

Test Inhibitor (e.g., Sitagliptin) dissolved in an appropriate solvent (e.g., DMSO)

-

Microplate Reader (Fluorescence, Ex/Em = 360/460 nm)

-

96-well black microplates

4.1.2 Methodology

-

Enzyme Preparation: Dilute the recombinant DPP-4 enzyme to the desired working concentration in cold DPP-4 Assay Buffer.

-

Inhibitor Preparation: Prepare serial dilutions of the test inhibitor (and Sitagliptin as a positive control) in Assay Buffer to achieve a range of final assay concentrations. Include a "no inhibitor" control (enzyme control) containing only the buffer.

-

Reaction Incubation: In a 96-well plate, add the diluted DPP-4 enzyme solution to wells. Then, add the serially diluted inhibitor solutions. Mix and pre-incubate for 10-15 minutes at 37°C to allow for inhibitor-enzyme binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the DPP-4 substrate (H-Gly-Pro-AMC) to all wells.

-

Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the rate of increase in fluorescence (Ex/Em = 360/460 nm) in kinetic mode for 15-30 minutes. The rate is proportional to DPP-4 activity.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

4.1.3 Experimental Workflow Diagram

4.2 In Vivo Assessment of DPP-4 Inhibition Duration

This protocol describes a general procedure to evaluate the pharmacodynamic effect (duration of enzyme inhibition) of an orally administered DPP-4 inhibitor in an animal model.[11]

4.2.1 Materials and Methods

-

Animal Model: e.g., ob/ob mice, Wistar rats.

-

Test Compound: Sitagliptin formulated in a suitable vehicle (e.g., 0.25% carboxymethyl cellulose).

-

Vehicle Control.

-

Blood Collection Supplies: EDTA-coated tubes, capillaries.

-

Centrifuge.

-

DPP-4 Activity Assay Kit (as described in 4.1).

4.2.2 Procedure

-

Animal Acclimatization and Fasting: Acclimatize animals and fast them overnight (e.g., 16 hours) before dosing.

-

Dosing: Administer the test compound (Sitagliptin) or vehicle control orally (p.o.) at a specified dose (e.g., 10 mg/kg).

-

Blood Sampling: Collect blood samples (e.g., 30-50 µL) from the retro-orbital plexus or tail vein at multiple time points post-dose (e.g., 0, 1, 2, 4, 8, 12, 24 hours). Collect samples into EDTA-containing tubes.

-

Plasma Preparation: Immediately centrifuge the blood samples at 4°C (e.g., 3000 rpm for 10 min) to separate the plasma. Store plasma at -80°C until analysis.

-

DPP-4 Activity Measurement: Thaw plasma samples on ice. Measure the DPP-4 activity in each plasma sample using the in vitro fluorometric assay described in section 4.1.

-

Data Analysis: Calculate the percentage of DPP-4 inhibition at each time point for the treated group relative to the vehicle-treated control group. Plot the percent inhibition versus time to visualize the duration of action.

Chemical Synthesis and Properties

5.1 Synthesis Overview

The industrial manufacturing of (R)-Sitagliptin has evolved significantly to improve efficiency and reduce waste. A key feature of modern synthesis is the highly enantioselective hydrogenation of a dehydrositagliptin intermediate.[24] This step uses a chiral rhodium-based catalyst (e.g., Rh(I)/t-Bu JOSIPHOS) to create the required (R)-stereochemistry at the β-amino position with high optical purity.[24] The process is designed to be environmentally friendly, eliminating aqueous waste streams and increasing the overall yield to approximately 65%.[24]

5.2 Chemical Properties

| Property | Value |

| Chemical Name | (R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[8][25][26]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine |

| Molecular Formula | C₁₆H₁₅F₆N₅O (as free base) |

| Molecular Weight | 407.32 g/mol (as free base) |

| Formulation | Dihydrogen phosphate monohydrate salt |

Analytical Methods for Quantification

A variety of robust analytical methods have been developed and validated for the quantification of Sitagliptin in bulk drug, pharmaceutical dosage forms, and biological matrices like plasma and urine.[25]

-

High-Performance Liquid Chromatography (HPLC): The most common method, often using reverse-phase columns (RP-HPLC) with UV detection at approximately 267 nm.[27][28]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it the standard for quantifying Sitagliptin in biological fluids for pharmacokinetic studies.[25][29]

-

UV-Visible Spectrophotometry: A simpler, cost-effective method for quantification in bulk and pharmaceutical formulations, based on the absorbance maximum at ~267 nm.[25][28]

-

High-Performance Thin-Layer Chromatography (HPTLC): Used for separation and quantification, with densitometric analysis performed at ~265 nm.[28]

-

Ultra-Performance Liquid Chromatography (UPLC): Provides faster analysis times and improved resolution compared to conventional HPLC.[27][30]

Conclusion

(R)-Sitagliptin Phosphate is a well-established DPP-4 inhibitor that offers effective glycemic control for patients with type 2 diabetes. Its mechanism of action, centered on the potent and selective inhibition of DPP-4, enhances the endogenous incretin system, leading to glucose-dependent insulin secretion and glucagon suppression. Supported by a favorable pharmacokinetic profile allowing for once-daily oral administration and a well-documented safety and efficacy record, Sitagliptin remains a cornerstone of T2DM therapy. The sophisticated synthetic and analytical methods developed for Sitagliptin further underscore its importance in modern pharmaceutical science.

References

- 1. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Sitagliptin: A Leading DPP-4 Inhibitor for Diabetes Treatment_Chemicalbook [chemicalbook.com]

- 4. lifelinkr.com [lifelinkr.com]

- 5. What is the mechanism of Sitagliptin Phosphate? [synapse.patsnap.com]

- 6. Pharmacokinetics and Bioequivalence of Sitagliptin Phosphate/Metformin Hydrochloride Tablets in Healthy Chinese Subjects: A Randomized, Open-Label, Crossover Study | springermedizin.de [springermedizin.de]

- 7. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]

- 8. researchgate.net [researchgate.net]

- 9. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. verification.fda.gov.ph [verification.fda.gov.ph]

- 13. drugs.com [drugs.com]

- 14. selleckchem.com [selleckchem.com]

- 15. selleckchem.com [selleckchem.com]

- 16. Sitagliptin phosphate monohydrate | DPP-4 | Proteasome | TargetMol [targetmol.com]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. Pharmacokinetics and relative bioavailability of sitagliptin hydrochloride and sitagliptin phosphate tablets formulations: a randomized, open-label, crossover study in healthy male volunteers - GaBIJ [gabi-journal.net]

- 19. Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. A randomized clinical trial of the safety and efficacy of sitagliptin in patients with type 2 diabetes mellitus inadequately controlled by acarbose alone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. assaygenie.com [assaygenie.com]

- 24. researchgate.net [researchgate.net]

- 25. asiapharmaceutics.info [asiapharmaceutics.info]

- 26. Efficacy and safety of sitagliptin in patients with type 2 diabetes mellitus: a meta-analysis [cadrj.com]

- 27. jetir.org [jetir.org]

- 28. ijcsrr.org [ijcsrr.org]

- 29. globalresearchonline.net [globalresearchonline.net]

- 30. Various Analytical Methods for Analysis of Sitagliptin – A Review [zenodo.org]

(S)-Sitagliptin Phosphate: A Deep Dive into its Biological Activity and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Sitagliptin Phosphate is an oral antihyperglycemic agent that has become a cornerstone in the management of type 2 diabetes mellitus.[1][2] As a highly selective inhibitor of dipeptidyl peptidase-4 (DPP-4), sitagliptin enhances the body's natural incretin system, leading to improved glycemic control.[3][4] This technical guide provides an in-depth exploration of the biological activity, molecular targets, and associated signaling pathways of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Primary Biological Activity and Mechanism of Action

The principal mechanism of action of this compound is the competitive and reversible inhibition of the DPP-4 enzyme.[5][6] DPP-4 is responsible for the rapid degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][6] These hormones are released by the intestines in response to food intake and play a crucial role in glucose homeostasis.[4]

By inhibiting DPP-4, sitagliptin increases the circulating levels of active GLP-1 and GIP.[7] This leads to:

-

Enhanced Glucose-Dependent Insulin Secretion: Increased incretin levels stimulate the pancreatic β-cells to release more insulin in response to elevated blood glucose.[4][7]

-

Suppressed Glucagon Secretion: GLP-1, in particular, acts on pancreatic α-cells to suppress the release of glucagon, a hormone that stimulates hepatic glucose production.[4][7]

The dual effect of increased insulin and decreased glucagon levels results in a significant reduction in both fasting and postprandial blood glucose concentrations in patients with type 2 diabetes.[4][7]

Quantitative Data

The following tables summarize key quantitative parameters related to the biological activity of this compound.

Table 1: In Vitro Inhibitory Activity

| Target | Parameter | Value | Cell Line/System | Reference(s) |

| DPP-4 | IC50 | 18 nM | Caco-2 cell extracts | [8] |

| DPP-4 | IC50 | 19 nM | Caco-2 cell extracts | [5][9][10] |

| DPP-8 | IC50 | 48 µM | - | [3][8] |

| DPP-9 | IC50 | >100 µM | - | [11] |

| DPP-9 | Ki | 55,142 nM | - | [12] |

| DPP-8 | Ki | 33,780 nM | - | [12] |

Table 2: In Vivo Potency

| Species | Parameter | Value | Conditions | Reference(s) |

| Han-Wistar Rats | ED50 | 2.3 mg/kg | 7 hours post-dose | [3] |

| Han-Wistar Rats | ED50 | 30 mg/kg | 24 hours post-dose | [3][13] |

Table 3: Pharmacokinetic Properties

| Species | Parameter | Value | Reference(s) |

| Humans | Bioavailability | ~87% | [6][14] |

| Humans | Half-life | ~12.4 hours | [7] |

| Rats | Half-life | 2 hours | [9] |

| Dogs | Half-life | 4 hours | [9] |

| Humans | Protein Binding | 38% | [6] |

Signaling Pathways

This compound primarily exerts its effects through the incretin signaling pathway. However, research suggests its influence extends to other intracellular signaling cascades.

Incretin Signaling Pathway

The primary therapeutic effect of sitagliptin is mediated through the enhancement of the incretin signaling pathway. By preventing the degradation of GLP-1 and GIP, sitagliptin allows these hormones to bind to their respective receptors (GLP-1R and GIPR) on pancreatic β-cells, initiating a cascade of intracellular events that culminate in increased insulin secretion.

Caption: The Incretin Signaling Pathway enhanced by Sitagliptin.

Other Modulated Signaling Pathways

Beyond its primary mechanism, sitagliptin has been shown to influence other signaling pathways, suggesting broader therapeutic potential.

-

SIRT6-Dependent Signaling: Sitagliptin has been observed to upregulate Sirtuin 6 (SIRT6), which in turn suppresses the production of reactive oxygen species (ROS) and inflammatory cytokines like MCP-1, IL-6, and IL-1β. This suggests a potential role in mitigating vascular inflammation.

-

TGF-β1/Smad Signaling: Studies have indicated that sitagliptin can ameliorate diabetic nephropathy by inhibiting the Transforming Growth Factor-β1 (TGF-β1)/Smad signaling pathway, which is implicated in renal fibrosis.

-

ERK1/2 Signaling: Sitagliptin has been shown to attenuate high glucose-induced proliferation, migration, and apoptosis in vascular smooth muscle cells, likely through the inhibition of the ERK1/2 MAPK signaling pathway.

Caption: Other signaling pathways modulated by Sitagliptin.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the biological activity of this compound.

In Vitro DPP-4 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DPP-4.

Principle: The assay utilizes a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (AMC), which is cleaved by DPP-4 to release a fluorescent product (AMC). The rate of fluorescence increase is proportional to the DPP-4 activity. The inhibitory effect of sitagliptin is determined by measuring the reduction in the rate of fluorescence generation.[11]

General Protocol:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).[1]

-

Dilute recombinant human DPP-4 enzyme in the assay buffer to a working concentration.[15]

-

Prepare a stock solution of the fluorogenic substrate (e.g., 5 mM H-Gly-Pro-AMC) and dilute it in the assay buffer to a working concentration.[15]

-

Prepare serial dilutions of this compound in the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add a defined volume of the assay buffer to each well.

-

Add the diluted DPP-4 enzyme solution to all wells except the background control wells.

-

Add the serially diluted sitagliptin or vehicle control (e.g., DMSO) to the respective wells.

-

Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.[16]

-

Initiate the reaction by adding the diluted substrate solution to all wells.[15]

-

Measure the fluorescence kinetically at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm for a defined period (e.g., 30 minutes) at 37°C.[15][16]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

-

Subtract the background fluorescence rate.

-

Determine the percent inhibition for each sitagliptin concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the sitagliptin concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Caption: Workflow for an in vitro DPP-4 Inhibition Assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify drug-target engagement in a cellular environment.

Principle: The binding of a ligand, such as sitagliptin, to its target protein, DPP-4, can increase the thermal stability of the protein. When cells are heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble target protein at different temperatures can be quantified to assess target engagement.[17][18]

General Protocol:

-

Cell Treatment:

-

Culture cells that express the target protein (DPP-4).

-

Treat the cells with various concentrations of this compound or a vehicle control for a specified time.

-

-

Thermal Challenge:

-

Aliquot the treated cell suspensions into PCR tubes.

-

Heat the tubes to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.

-

Include a non-heated control.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles or using a lysis buffer.

-

Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the aggregated protein pellet by centrifugation.

-

-

Protein Quantification:

-

Collect the supernatant (soluble fraction).

-

Quantify the amount of the target protein (DPP-4) in the soluble fraction using methods such as:

-

Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against DPP-4.

-

ELISA or other immunoassays: Use specific antibodies to capture and detect the soluble DPP-4.

-

-

-

Data Analysis:

-

Generate a melt curve by plotting the amount of soluble DPP-4 against the temperature for both vehicle- and sitagliptin-treated cells. A shift in the melt curve to higher temperatures in the presence of sitagliptin indicates target engagement.

-

Alternatively, perform an isothermal dose-response experiment by heating all samples to a single, optimized temperature and plotting the amount of soluble DPP-4 against the sitagliptin concentration to determine an EC50 for target engagement.

-

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

Off-Target Effects and Selectivity

(S)-Sitagliptin exhibits high selectivity for DPP-4 over other related enzymes like DPP-8 and DPP-9.[3] The IC50 value for DPP-8 is more than 2,600-fold higher than for DPP-4, and there is minimal to no inhibition of DPP-9 at therapeutic concentrations.[3][14] This high selectivity is crucial as the inhibition of DPP-8 and DPP-9 has been associated with adverse effects in preclinical studies.

While generally well-tolerated, some off-target effects or adverse events have been reported, including an increased risk of pancreatitis in some patients.[1]

Conclusion

This compound is a potent and highly selective inhibitor of DPP-4, representing a key therapeutic agent in the management of type 2 diabetes. Its primary biological activity is the enhancement of the incretin system, leading to glucose-dependent insulin secretion and suppression of glucagon release. Emerging evidence also points to its modulatory effects on other signaling pathways involved in inflammation and cellular homeostasis, suggesting a broader pharmacological profile. The high selectivity of sitagliptin for DPP-4 contributes to its favorable safety profile. A thorough understanding of its molecular targets and biological activities, as outlined in this guide, is essential for ongoing research and the development of novel antidiabetic therapies.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Sitagliptin phosphate | Autophagy | DPP-4 | TargetMol [targetmol.com]

- 4. What is the mechanism of Sitagliptin Phosphate? [synapse.patsnap.com]

- 5. selleckchem.com [selleckchem.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. apexbt.com [apexbt.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Sitagliptin phosphate monohydrate | DPP-4 | Proteasome | TargetMol [targetmol.com]

- 11. ≥98% (HPLC), DPP4 inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 12. Frontiers | Saxagliptin but Not Sitagliptin Inhibits CaMKII and PKC via DPP9 Inhibition in Cardiomyocytes [frontiersin.org]

- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. content.abcam.com [content.abcam.com]

- 16. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

A Technical Guide to the Enantiomeric Purity of (R)-Sitagliptin Phosphate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies for determining the enantiomeric purity of (R)-Sitagliptin Phosphate, a critical quality attribute for this widely used dipeptidyl peptidase-4 (DPP-4) inhibitor. The presence of the unwanted (S)-enantiomer is considered an impurity and its level must be strictly controlled. This document details established experimental protocols, presents quantitative data in a comparative format, and visualizes analytical workflows.

Introduction

Sitagliptin is a chiral molecule and is commercialized as the single (R)-enantiomer, which is responsible for its therapeutic activity in the treatment of type 2 diabetes. The (S)-enantiomer is considered pharmaceutically inactive and an undesirable impurity.[1] Therefore, highly sensitive and accurate analytical methods are required to quantify the (S)-enantiomer in bulk drug substances and finished pharmaceutical products to ensure safety and efficacy. The United States Pharmacopeia (USP) monograph for Sitagliptin Phosphate specifies a resolution of not less than 1.5 between the (S)-enantiomer and Sitagliptin peaks for system suitability.[1]

Analytical Methodologies for Enantiomeric Purity Determination

The primary analytical technique for determining the enantiomeric purity of Sitagliptin is chiral High-Performance Liquid Chromatography (HPLC). Both normal-phase and reversed-phase chiral HPLC methods have been developed and validated.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The choice of the CSP and the mobile phase composition are critical for achieving the desired resolution.

Data Presentation: Chiral HPLC Methods for Sitagliptin Enantiomer Separation

| Parameter | Method 1 (USP Monograph Approach) | Method 2 (Reversed-Phase) | Method 3 (Reversed-Phase) | Method 4 (Normal-Phase) |

| Column | Lux® 5 µm Amylose-1 (250 x 4.6 mm)[1] | Chiralpak IC (250 mm × 4.6 mm, 5 µm)[2] | Chiralcel OD-RH (150 mm × 4.6 mm, 5 μm)[3] | Chiralpak IA (250 mm x 4.6 mm, 5µm)[4] |

| Mobile Phase | Dehydrated Alcohol: n-Heptane: Diethylamine: Water (600:400:1:1, v/v/v/v)[1] | 10 mM Ammonium Acetate with 0.05% Diethylamine – Acetonitrile (40:60 v/v)[2] | 3 M Potassium Dihydrogen Phosphate buffer (pH 4.0) – Methanol – Acetonitrile (60:30:10, v/v/v)[3] | Ethanol-Diethylamine (100:0.1 v/v) as Mobile Phase A and Methanol-Water (60:40 v/v) as Mobile Phase B (Gradient)[4] |

| Flow Rate | Not Specified | 1.0 mL/min[2] | Not Specified | 0.5 mL/min[4] |

| Detection (UV) | Not Specified | 266 nm[2] | Not Specified | 265 nm[4] |

| Resolution (Rs) | 1.69[1] | > 3.0[2] | > 3.0[3] | ≥ 2.5[4] |

| Linearity Range ((S)-enantiomer) | Not Specified | 0.0003 - 0.0045 mg/mL (r² = 0.9991)[2] | 30 - 300 ng/mL (r² = 0.9996)[3] | 0.5 - 13.6 µg/mL[4] |

| LOD ((S)-enantiomer) | Not Specified | 0.0001 mg/mL[2] | 8 ng/mL[3] | Not Specified |

| LOQ ((S)-enantiomer) | Not Specified | 0.0003 mg/mL[2] | 30 ng/mL[3] | 0.017% (relative to Sitagliptin)[4] |

| Recovery ((S)-enantiomer) | Not Specified | 95.7% - 101.7%[2] | 99.06% - 100.2%[3] | Not Specified |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the information available in the referenced literature and should be adapted and validated for specific laboratory conditions.

Protocol 1: Chiral HPLC based on USP Monograph Approach[1]

-

System Preparation:

-

HPLC System: Agilent 1290 Infinity II or equivalent.

-

Column: Lux® 5 µm Amylose-1 (250 x 4.6 mm).

-

Mobile Phase: Prepare a mixture of Dehydrated Alcohol, n-Heptane, Diethylamine, and Water in the ratio of 600:400:1:1 (v/v/v/v). Degas the mobile phase before use.

-

Detector: UV detector, wavelength not specified in the abstract but typically around 265-268 nm for Sitagliptin.

-

-

Sample Preparation:

-

Sitagliptin Standard Solution: Prepare a solution of Sitagliptin Phosphate of known concentration in the mobile phase.

-

System Suitability Solution: Use a Sitagliptin System Suitability Mixture containing both (R)- and (S)-enantiomers.

-

-

Chromatographic Conditions:

-

Flow Rate: As per USP monograph (typically 1.0 mL/min, but needs verification).

-

Injection Volume: Typically 10-20 µL.

-

Column Temperature: Ambient or controlled as specified.

-

-

Analysis:

-

Inject the system suitability solution and verify that the resolution between the (S)-enantiomer and Sitagliptin is not less than 1.5.

-

Inject the sample solution and quantify the (S)-enantiomer based on the peak area relative to the total area of both enantiomer peaks or using a calibration curve of the (S)-enantiomer.

-

Protocol 2: Reversed-Phase Chiral HPLC[2][3]

-

System Preparation:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Chiralpak IC (250 mm × 4.6 mm, 5 µm).

-

Mobile Phase: Prepare a mixture of 10 mM Ammonium Acetate with 0.05% Diethylamine and Acetonitrile in a 40:60 (v/v) ratio. Filter and degas the mobile phase.

-

-

Sample Preparation:

-

Sitagliptin Test Solution: Prepare a 2.0 mg/mL solution of the Sitagliptin sample in the mobile phase.

-

(S)-Enantiomer Stock Solution: Prepare a stock solution of the (S)-enantiomer for linearity and recovery studies.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 25°C.

-

Detection Wavelength: 266 nm.

-

-

Validation (as per ICH guidelines):

-

Linearity: Prepare a series of solutions of the (S)-enantiomer over the concentration range of 0.0003 mg/mL to 0.0045 mg/mL.

-

LOD and LOQ: Determine the limit of detection and limit of quantification by injecting progressively dilute solutions of the (S)-enantiomer.

-

Accuracy (Recovery): Spike the Sitagliptin test solution with known amounts of the (S)-enantiomer at different concentration levels and calculate the percentage recovery.

-

Precision: Perform multiple injections of a homogeneous sample and calculate the relative standard deviation (RSD) of the peak areas and retention times.

-

Mandatory Visualizations

The following diagrams illustrate the general workflow for the determination of enantiomeric purity and a logical relationship in method development.

Caption: Experimental workflow for enantiomeric purity determination.

Caption: Logical relationship in chiral method development.

Conclusion

The enantiomeric purity of (R)-Sitagliptin Phosphate is a critical quality attribute that can be reliably determined using chiral HPLC methods. The methods presented in this guide, particularly those employing amylose-based and cellulose-based chiral stationary phases, have demonstrated excellent resolution, sensitivity, and accuracy. For regulatory submissions, it is imperative that the chosen analytical method is validated according to ICH guidelines to ensure its suitability for its intended purpose. The provided data and protocols serve as a valuable resource for researchers and drug development professionals involved in the quality control of Sitagliptin.

References

A Comprehensive Guide to the Solid-State Characterization of (S)-Sitagliptin Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the solid-state properties of (S)-Sitagliptin Phosphate, a critical active pharmaceutical ingredient (API) in the treatment of type 2 diabetes mellitus. Understanding the solid state of an API is paramount in drug development, as it directly influences crucial parameters such as solubility, stability, bioavailability, and manufacturability. This document offers a consolidated resource on the various crystalline and amorphous forms of this compound, detailed experimental protocols for their characterization, and a summary of key quantitative data.

Introduction to the Solid State of this compound

This compound, the phosphate salt of sitagliptin, is known to exist in multiple solid forms, including crystalline polymorphs, hydrates, and an amorphous state. The most common form used in pharmaceutical formulations is the monohydrate.[1][2][3][4] The existence of different solid-state forms necessitates a thorough characterization to ensure the selection of the optimal form for development and to maintain consistency and quality of the final drug product.[2][3][4][5] The characterization involves a suite of analytical techniques designed to probe the physical and chemical properties of the solid material.[2][3][4]

Crystalline Forms and Their Interrelationships

Several crystalline forms of Sitagliptin Phosphate have been reported, with the monohydrate and anhydrous forms being the most extensively studied.[1][2][3][4] The relationship between these forms is crucial for understanding potential phase transformations during manufacturing and storage.

Caption: Relationship between major solid-state forms of Sitagliptin.

Quantitative Data Summary

The following tables summarize key quantitative data for different forms of this compound, compiled from various studies.

Table 1: Thermal Analysis Data

| Form | Technique | Event | Peak Temperature (°C) | Onset Temperature (°C) | Enthalpy (ΔH) (J/g) | Mass Loss (%) | Reference |

| Sitagliptin Phosphate Monohydrate (STG) | DSC | Dehydration/Transition | 134.43 | - | -1.15 | - | [1][2][4] |

| Melting | 206.37 | - | - | - | [1][2][3] | ||

| TG/DTG | Dehydration | 117.20 | 101 | - | 2.9 | [1] | |

| Sitagliptin Phosphate Anhydrous (STGA) | DSC | Melting | 214.92 | 212.58 | -104.84 | - | [1][2][3] |

| TG/DTG | Decomposition Start | 234.24 | 216 | - | - | [1] | |

| Sitagliptin Base (STGB) | DSC | Melting | 120.29 | 117.81 | -75.18 | - | [1][2][3] |

Table 2: X-Ray Powder Diffraction (XRPD) Peak Positions (2θ)

| Form | Major Characteristic Peaks (2θ ± 0.2°) | Reference |

| Sitagliptin Phosphate Monohydrate (STG) | 13.2, 13.8, 15.9, 18.4, 19.1, 21.2, 24.0, 25.0, 25.7, 29.5, 30.9 | [1] |

| Sitagliptin Phosphate Anhydrous (STGA) | 4.6, 9.3, 13.4, 13.9, 15.0, 18.2, 19.2, 19.9, 21.4, 25.4, 26.9 | [1] |

| Sitagliptin Base (STGB) | 7.4, 11.5, 16.7, 17.7, 18.9, 24.1, 24.5, 27.0, 28.5, 28.8 | [1] |

Table 3: Solubility Data

| Form | Solvent | Solubility | Reference |

| Sitagliptin Phosphate Monohydrate | Water | Soluble | [1] |

| N,N-dimethylformamide | Soluble | [1] | |

| Methanol | Slightly soluble | [1] | |

| Ethanol | Very slightly soluble | [1] | |

| Acetone | Very slightly soluble | [1] | |

| Acetonitrile | Very slightly soluble | [1] | |

| Sitagliptin Phosphate | Supercritical CO2 (308-338 K, 12-30 MPa) | 2.07 x 10⁻⁵ to 6.98 x 10⁻⁵ (mole fraction) | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of solid-state characterization studies.

Sample Preparation

-

Sitagliptin Phosphate Anhydrous (STGA): Can be prepared by heating Sitagliptin Phosphate Monohydrate.

-

Sitagliptin Base (STGB): Obtained by dissolving Sitagliptin Phosphate Monohydrate in purified water and adding a base, such as ammonia, to a pH of 10.0. The base form is then extracted with an organic solvent like ethyl acetate, followed by drying.[1]

Analytical Techniques

Caption: General workflow for solid-state characterization.

4.2.1. X-Ray Powder Diffraction (XRPD)

-

Purpose: To identify the crystalline phase and determine the degree of crystallinity.[1]

-

Methodology:

-

Instrument: A powder X-ray diffractometer (e.g., Bruker-AXS D8 Advance).[7]

-

Sample Preparation: Samples are typically ground, if necessary, and placed on a sample holder.[7]

-

Typical Settings: The specific instrument parameters such as radiation source (e.g., Cu Kα), voltage, current, scan range (e.g., 2θ from 3° to 40°), and scan speed should be documented.

-

4.2.2. Differential Scanning Calorimetry (DSC)

-

Purpose: To measure thermal events such as melting, crystallization, and solid-solid transitions.[1][8]

-

Methodology:

-

Instrument: A DSC calorimeter (e.g., Shimadzu® DSC-60).[1]

-

Sample Preparation: A small amount of sample (typically 1-5 mg) is weighed into an aluminum pan and sealed.[1]

-

Typical Settings:

-

Atmosphere: Dynamic synthetic air or nitrogen atmosphere (e.g., 50 mL/min).[1]

-

Heating Rate: A controlled heating rate, commonly 10 °C/min.[1]

-

Temperature Range: A suitable range to cover expected thermal events (e.g., 30 °C to 400 °C).[1]

-

Calibration: The instrument is calibrated with certified reference standards like indium and zinc.[1]

-

-

4.2.3. Thermogravimetric Analysis (TGA)

-

Purpose: To determine changes in mass as a function of temperature, often used to quantify water content in hydrates and assess thermal stability.[1]

-

Methodology:

4.2.4. Spectroscopic Techniques (FTIR and Raman)

-

Purpose: To obtain information about the molecular structure and bonding within the crystal lattice. Differences in spectra can distinguish between polymorphs.

-

Methodology:

-

Fourier Transform Infrared (FTIR) Spectroscopy: Samples are typically analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.

-

Raman Spectroscopy: A non-destructive technique where a laser is focused on the sample. The scattered light is analyzed to generate a spectrum. Key vibrational modes for sitagliptin include C–H, C–C, C=O, C–N, and N–H stretching.[1]

-

4.2.5. UV-Visible Spectrophotometry

-

Purpose: Primarily used for quantitative analysis in solution, such as in dissolution testing and solubility studies.

-

Methodology:

-

Instrument: A UV-Visible spectrophotometer (e.g., Systronics model 2203).[9]

-

Solvent: A suitable solvent in which the API is soluble and does not interfere with the absorbance at the analytical wavelength. Water is a common solvent for Sitagliptin Phosphate.[9]

-

Wavelength of Maximum Absorbance (λmax): For Sitagliptin Phosphate in water, the λmax is typically observed around 267 nm.[9][10]

-

Procedure: A standard stock solution is prepared, and a calibration curve is generated by measuring the absorbance of a series of diluted solutions of known concentrations.[9]

-

4.2.6. Solubility Studies

-

Purpose: To determine the solubility of the API in various solvents, which is a critical parameter for bioavailability and formulation development.

-

Methodology (Equilibrium Solubility Method):

-

An excess amount of the solid API is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature (e.g., 37 ± 1 °C for biorelevant studies) until equilibrium is reached.[11]

-

The suspension is then filtered or centrifuged to separate the undissolved solid.

-

The concentration of the dissolved API in the supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[11]

-

Conclusion

The solid-state characterization of this compound is a multifaceted process that is essential for ensuring the development of a safe, effective, and stable pharmaceutical product. A thorough understanding of the properties of its different solid forms, particularly the monohydrate and anhydrous forms, allows for the rational design of formulation and manufacturing processes. The data and protocols presented in this guide serve as a valuable resource for professionals in the pharmaceutical industry, facilitating informed decision-making throughout the drug development lifecycle. The interplay between different solid forms and their physicochemical properties underscores the importance of comprehensive solid-state analysis.[2][3][4]

References

- 1. Solid-State Characterization of Different Crystalline Forms of Sitagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solid-State Characterization of Different Crystalline Forms of Sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Solid-State Characterization of Different Crystalline Forms of Sitagliptin [mdpi.com]

- 5. pharmoutsourcing.com [pharmoutsourcing.com]

- 6. Experimental and modeling of solubility of sitagliptin phosphate, in supercritical carbon dioxide: proposing a new association model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystalline salts of sitagliptin - Patent 2586782 [data.epo.org]

- 8. researchgate.net [researchgate.net]

- 9. jchps.com [jchps.com]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

An In-depth Technical Guide to the Solubility and Stability Profile of (S)-Sitagliptin Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (S)-Sitagliptin Phosphate, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. Understanding these physicochemical properties is critical for all stages of drug development, from pre-formulation studies to the manufacturing of the final dosage form.

Solubility Profile

This compound is the monohydrate phosphate salt of sitagliptin. It is a white to off-white, crystalline, and non-hygroscopic powder.[1] Its solubility is a key determinant of its dissolution rate and subsequent bioavailability.

Aqueous and pH-Dependent Solubility

Sitagliptin phosphate exhibits pH-dependent aqueous solubility.[2] The aqueous solubility of sitagliptin has been reported to be 69.5 mg/g at 24.5°C.[3] The solubility is influenced by the pH of the medium, which is a critical consideration for its behavior in the gastrointestinal tract.

| Medium | Temperature (°C) | Solubility (mg/mL) | Reference |

| Water | 24.5 | 69.5 | [3] |

| Water | 25 | 41 | [4][5] |

| 0.01 M HCl | 25 | 68.1 | [6] |

| 0.10 M Sodium Citrate | 25 | 66.1 | [6] |

| 0.10 M Sodium Carbonate (as free base) | 25 | 42.2 | [6] |

| Phosphate Buffer (pH 6.8) | Not Specified | ~91-95% Dissolution | [6] |

| Acetate Buffer (pH 5.5) | Not Specified | ~91-95% Dissolution | [6] |

| Acetate Buffer (pH 4.5) | 25 | 69.5 | [6] |

| PBS (pH 7.2) | Not Specified | ~5 | [7] |

Solubility in Organic Solvents

The solubility of sitagliptin phosphate monohydrate in various organic solvents has been characterized. It is generally soluble in polar aprotic solvents and has limited solubility in less polar and non-polar organic solvents.

| Solvent | Solubility Description | Solubility (mg/mL) | Reference |

| N,N-Dimethylformamide (DMF) | Soluble | ~0.25 | [1][7][8] |

| Dimethyl Sulfoxide (DMSO) | Soluble | ~5 | [7] |

| DMSO | Soluble | 100 | [4][5] |

| Methanol | Slightly Soluble | - | [1][8] |

| Ethanol | Very Slightly Soluble / Insoluble | - | [1][4][5][8] |

| Acetone | Very Slightly Soluble | - | [1][8] |

| Acetonitrile | Very Slightly Soluble | - | [1][8] |

| Isopropanol | Insoluble | - | [2][8] |

| Isopropyl Acetate | Insoluble | - | [2][8] |

Stability Profile

The stability of this compound is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. Stability studies are conducted under various stress conditions to identify potential degradation pathways and degradation products.

Solid-State Stability